6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride
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Overview
Description
6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group at the 6-position and a trifluoromethyl group at the 4-position. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of 6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar structure but lacks the methyl group at the 6-position.
6-Methylpyridin-3-amine: Similar structure but lacks the trifluoromethyl group at the 4-position.
Trifluoromethylpyridines: A broader class of compounds with varying positions of the trifluoromethyl group
Uniqueness
6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride is unique due to the presence of both the trifluoromethyl and methyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C7H8ClF3N2 |
---|---|
Molecular Weight |
212.60 g/mol |
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2.ClH/c1-4-2-5(7(8,9)10)6(11)3-12-4;/h2-3H,11H2,1H3;1H |
InChI Key |
VZLIEJLAZOCQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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